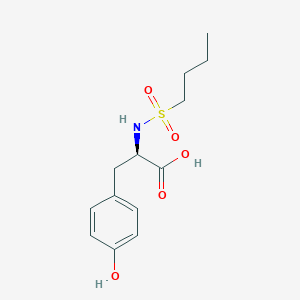

(Butylsulfonyl)-D-tyrosine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO5S |

|---|---|

Molecular Weight |

301.36 g/mol |

IUPAC Name |

(2R)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C13H19NO5S/c1-2-3-8-20(18,19)14-12(13(16)17)9-10-4-6-11(15)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3,(H,16,17)/t12-/m1/s1 |

InChI Key |

VCKJOKXXEIQENI-GFCCVEGCSA-N |

Isomeric SMILES |

CCCCS(=O)(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O |

Canonical SMILES |

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Molecular Interactions and Biological Activity of Butylsulfonyl D Tyrosine

In Vitro Assessment of Biological Activities

No publicly available studies providing IC50 values or detailed enzymatic inhibition data for (Butylsulfonyl)-D-tyrosine were identified.

A single, non-peer-reviewed source suggests a binding affinity (Kd) for the SH2 domain.

Table 1: Receptor Binding Affinity of this compound

| Receptor/Domain | Ligand | Binding Affinity (Kd) |

| SH2 Domain | This compound | 12 nM |

Note: This data is from a commercial supplier and has not been independently verified through published scientific studies.

No further data on functional modulation was found.

Mechanisms of Action at the Molecular Level (In Vitro)

Detailed protein-ligand interaction analyses for this compound are not available in the public domain.

While it is hypothesized that the sulfonyl group may interact with the ATP-binding site of tyrosine kinases, specific characterization of the binding site of this compound has not been described in the available literature.

Cellular Pathway Modulation Studies (In Vitro)

No in vitro studies detailing the effects of this compound on cellular pathways have been published.

Structure Activity Relationships Sar of Butylsulfonyl D Tyrosine Analogs

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of (Butylsulfonyl)-D-tyrosine analogs is determined by a combination of structural features that govern their interaction with specific biological targets. Key determinants include the nature of the N-acyl group, the stereochemistry at the alpha-carbon, and substitutions on the aromatic ring. While specific SAR data for a broad series of this compound analogs is not extensively published in a single coherent study, general principles from related compound classes, such as N-acyl amino acids and sulfonamides, provide a framework for understanding their activity.

Binding Affinity: The strength of the interaction between the analog and its biological target.

Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is influenced by factors like lipophilicity and metabolic stability.

Target Selectivity: The ability of the analog to interact with the intended target over other related proteins or enzymes.

The following table outlines hypothetical SAR trends for this compound analogs based on established principles in medicinal chemistry.

| Modification Site | Structural Change | Postulated Effect on Biological Activity |

| Butylsulfonyl Chain | Increase or decrease in alkyl chain length | Modulates lipophilicity, potentially affecting cell permeability and binding to hydrophobic pockets. |

| Butylsulfonyl Chain | Branching of the alkyl chain | May introduce steric hindrance, affecting target binding. |

| D-Tyrosine | Change to L-tyrosine | Likely to significantly decrease or alter biological activity due to stereospecificity of biological targets. |

| Aromatic Ring | Introduction of electron-withdrawing groups | Can influence electronic interactions with the target and may affect metabolic stability. |

| Aromatic Ring | Introduction of electron-donating groups | Can alter the electronic properties and hydrogen bonding capacity of the phenolic hydroxyl group. |

| Amino Acid Backbone | Esterification of the carboxylic acid | Masks the negative charge, increasing lipophilicity and potentially converting the compound into a prodrug. |

| Amino Acid Backbone | Amidation of the carboxylic acid | Can introduce new hydrogen bonding interactions and alter solubility. |

Influence of Butylsulfonyl Moiety on Ligand-Target Interactions

The butylsulfonyl moiety plays a crucial role in defining the pharmacological profile of this compound. This group significantly influences the compound's physicochemical properties and its interactions with biological targets. Sulfonamide groups, in general, are known to act as hydrogen bond acceptors and can participate in key interactions with receptor active sites. nih.govyoutube.com The sulfonyl oxygens can form strong hydrogen bonds with backbone amide protons or specific amino acid side chains within a binding pocket. pnas.org

The butyl group attached to the sulfonyl moiety introduces a lipophilic character to the molecule. This can be critical for several reasons:

Membrane Permeability: Increased lipophilicity can enhance the ability of the molecule to cross cell membranes and reach intracellular targets.

Studies on related sulfonamide-containing molecules have shown that the nature of the alkyl or aryl substituent on the sulfonyl group can dramatically impact potency and selectivity. researchgate.netresearchgate.net For instance, variations in the length and branching of the alkyl chain can fine-tune the fit of the molecule within a binding site.

| Analog | Modification to Sulfonyl Moiety | Potential Impact on Ligand-Target Interaction |

| (Methylsulfonyl)-D-tyrosine | Shorter alkyl chain | Reduced lipophilicity; may alter binding in hydrophobic pockets. |

| (Isobutylsulfonyl)-D-tyrosine | Branched alkyl chain | Introduces steric bulk; may improve or hinder binding depending on pocket shape. |

| (Phenylsulfonyl)-D-tyrosine | Aromatic substituent | Introduces potential for π-π stacking interactions; alters electronic properties. |

| (Butylsulfamoyl)-D-tyrosine | Isomeric linkage | Changes the orientation of the butyl group relative to the sulfonyl, potentially altering binding geometry. |

Impact of D-Stereochemistry on Biological Recognition and Potency

The stereochemistry of the amino acid core is a fundamental determinant of biological activity. Most endogenous peptides and proteins are composed of L-amino acids, and their corresponding receptors and enzymes have evolved to recognize and bind these L-isomers with high specificity. The use of a D-amino acid, such as in this compound, is a common strategy in medicinal chemistry for several reasons:

Increased Metabolic Stability: Peptides and amino acid derivatives containing D-amino acids are often more resistant to degradation by proteases and peptidases, which are stereospecific for L-amino acids. This can lead to a longer biological half-life.

Altered Target Affinity and Selectivity: The D-configuration presents the side chain and other functional groups in a different spatial orientation compared to the L-isomer. This can lead to a different binding mode and potentially higher affinity or selectivity for a specific target. In some cases, the D-isomer may be active while the L-isomer is not, or vice versa.

Unique Conformational Preferences: The D-stereochemistry can induce different conformational preferences in the molecule, which may be more favorable for binding to a particular target.

| Isomer | Stereochemistry | Expected Biological Property |

| This compound | D-amino acid | Potentially higher metabolic stability; may exhibit unique target affinity and potency. |

| (Butylsulfonyl)-L-tyrosine | L-amino acid | More susceptible to enzymatic degradation; may interact with different biological targets or the same target with different affinity. |

Substituent Effects on Aromatic Ring and Amino Acid Backbone

Modifications to the aromatic ring and the amino acid backbone of this compound provide further opportunities to modulate its biological activity.

Aromatic Ring Substituents: The phenolic hydroxyl group of the tyrosine side chain is a key feature, capable of acting as both a hydrogen bond donor and acceptor. Its pKa can be influenced by substituents on the aromatic ring.

Electron-withdrawing groups (e.g., halogens, nitro groups) can increase the acidity of the phenolic hydroxyl, potentially altering its hydrogen bonding capabilities and interactions with the target.

Electron-donating groups (e.g., methoxy, alkyl groups) can decrease the acidity of the phenolic hydroxyl.

These substitutions can also introduce new points of interaction or steric hindrance. For instance, a strategically placed substituent could form a favorable interaction with a specific residue in the binding pocket, thereby increasing affinity.

Amino Acid Backbone Modifications: The carboxylic acid and the N-H of the sulfonamide in the backbone are also important for interactions.

Esterification or amidation of the carboxylic acid removes the negative charge at physiological pH, which can increase lipophilicity and cell membrane permeability. This can be a useful strategy for creating prodrugs that are converted to the active carboxylic acid in vivo.

Alkylation of the sulfonamide nitrogen would remove a hydrogen bond donor, which could be detrimental if this interaction is crucial for binding.

The following table summarizes the potential effects of these substitutions.

| Analog | Modification | Potential Effect |

| (Butylsulfonyl)-D-(3-chloro)tyrosine | Chloro group on the aromatic ring | Increases lipophilicity and alters electronics of the ring. |

| (Butylsulfonyl)-D-(3-methoxy)tyrosine | Methoxy group on the aromatic ring | Can act as a hydrogen bond acceptor and alters electronics. |

| This compound methyl ester | Esterification of the carboxylate | Increased lipophilicity, potential prodrug. |

| N-Methyl-(Butylsulfonyl)-D-tyrosine | Methylation of the sulfonamide nitrogen | Removes a hydrogen bond donor. |

Conformational Analysis and Bioactive Conformation Postulations

The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific three-dimensional shape, known as the bioactive conformation, which allows it to bind effectively to its target. Conformational analysis aims to identify the low-energy conformations of the molecule and postulate which of these is the bioactive one.

The conformation of this compound is determined by the rotational freedom around several single bonds:

The bonds within the butyl chain.

The S-N bond of the sulfonamide.

The N-Cα and Cα-Cβ bonds of the tyrosine backbone.

The Cβ-Cγ bond of the tyrosine side chain.

Computational methods, such as molecular mechanics and quantum mechanics, are often employed to explore the conformational space of such molecules. youtube.comnih.govresearchgate.net These studies can predict the relative energies of different conformers and identify stable, low-energy structures. The bioactive conformation is often, but not always, a low-energy conformer.

Key interactions that can stabilize certain conformations include:

Intramolecular hydrogen bonds: For example, a hydrogen bond could form between the sulfonamide N-H and the carboxylic acid oxygen.

Steric hindrance: Repulsion between bulky groups will disfavor certain conformations.

Solvent effects: The surrounding environment can influence which conformations are preferred.

By comparing the conformations of a series of active and inactive analogs, it is possible to build a pharmacophore model. This model defines the essential spatial arrangement of functional groups required for biological activity and represents a hypothesis of the bioactive conformation.

| Dihedral Angle | Description | Influence on Conformation |

| C-S-N-Cα | Rotation around the S-N bond | Determines the orientation of the butylsulfonyl group relative to the amino acid. |

| N-Cα-Cβ-Cγ | Chi1 (χ1) angle of tyrosine | Dictates the position of the aromatic side chain relative to the backbone. |

| Cα-C-N-H | Phi (φ) angle | Defines the backbone conformation. |

| C-N-Cα-C | Psi (ψ) angle | Defines the backbone conformation. |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used for predicting the binding mode and affinity of small molecules, such as (Butylsulfonyl)-D-tyrosine, to a macromolecular target, typically a protein. nih.govmdpi.com

In studies involving tyrosine derivatives as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2), molecular docking is a key first step. nih.gov For instance, in a study designing a series of 55 tyrosine derivatives, docking was used to investigate their potential as selective COX-2 inhibitors. nih.gov The active site for docking was defined based on a co-crystallized inhibitor, and the results showed that 35 of the designed molecules were predicted to selectively inhibit COX-2. nih.gov

The binding mode analysis for sulfonyl-containing tyrosine derivatives often reveals critical interactions. The electronegative sulfonyl group can enhance binding potential by forming specific interactions with active site residues. nih.gov For example, a sulfonyl group on a tyrosine derivative was shown to interact with Ser353 in the COX-2 active site. nih.gov Additionally, the aromatic ring of the tyrosine core can form π-cationic interactions with residues like Arg120, and the carboxylic group can form hydrogen bonds with both Arg120 and Tyr355, creating a stable conformation within the hydrophobic binding site of the COX-2 protein. nih.govmdpi.com These interactions are crucial for the inhibitory activity of the compound. The binding site of COX-2 is approximately 25% larger than that of COX-1, featuring a distinct side-pocket that can be exploited by inhibitors with bulkier groups, such as a sulfonamide, to achieve selectivity. proteinstructures.commdpi.com

Table 1: Predicted Molecular Interactions of a Sulfonyl-Tyrosine Derivative with COX-2 Active Site

| Compound Moiety | Interacting Residue | Interaction Type | Reference |

|---|---|---|---|

| Sulfonyl Group | Ser353 | Hydrogen Bond / Electrostatic | nih.gov |

| Aromatic Ring (Tyrosine) | Arg120 | π-Cationic | nih.gov |

| Carboxylic Group | Arg120 | Hydrogen Bond / Ion Pair | nih.govacs.org |

| Tyr355 | Hydrogen Bond | nih.govacs.org |

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into conformational changes and the stability of protein-ligand complexes. nih.govplos.org Following molecular docking, MD simulations are often employed to validate the predicted binding poses and assess the stability of the interactions. edgccjournal.orgbenthamdirect.com

For inhibitors of tyrosine kinases, MD simulations have been used to understand the basis of drug specificity. nih.gov These simulations can reveal that the stability of a drug-target complex is governed by the conformational selection of the protein's inactive state. nih.gov In the context of this compound, an MD simulation would typically be run for a duration ranging from nanoseconds to microseconds to observe the flexibility of the ligand and the protein. acs.orgunito.it Such simulations can confirm whether the key interactions predicted by docking, like hydrogen bonds and hydrophobic contacts, are maintained over time, thus ensuring the stability of the complex. benthamdirect.comunito.it

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to study the electronic properties of molecules, such as charge distribution, orbital energies, and reactivity, with high accuracy. researchgate.netacs.org For this compound, QM methods, like Density Functional Theory (DFT), can provide a deep understanding of the nature of the sulfonyl group and its influence on the molecule's properties. researchgate.net

Computational studies have shown that the bonding in sulfonyl groups is highly polarized, best described by a model with significant charge separation (S⁺-O⁻) and hyperconjugative interactions, rather than invoking d-orbital participation. researchgate.netacs.org This high polarity is critical for the interactions observed in protein binding sites. For example, the electronegative oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, an interaction that can be precisely modeled with QM. researchgate.net

QM calculations are also essential for understanding chemical reactivity. nih.gov For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model enzymatic reactions, such as the hydroxylation of tyrosine, by treating the reactive center with QM and the surrounding protein environment with MM. acs.org Such studies can elucidate reaction mechanisms and calculate activation energies, providing insights that are not accessible with classical MD simulations alone. acs.org

Ligand-Based and Structure-Based Computational Design Approaches

The design of new analogs of this compound can follow two main computational strategies: ligand-based and structure-based design. acs.org

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the target protein. The design of selective COX-2 inhibitors is a classic example of SBDD, where the structural differences between the active sites of COX-1 and COX-2 are exploited. proteinstructures.commdpi.com Knowing that the COX-2 active site has an accessible side pocket allows for the design of inhibitors, like those with sulfonyl groups, that can fit into this pocket, conferring selectivity. mdpi.com The study that designed 55 tyrosine derivatives is a direct application of SBDD, where molecules were specifically created to fit the COX-2 active site. nih.gov

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods are employed. acs.orgnih.gov This approach uses a set of known active molecules to derive a pharmacophore model—a 3D arrangement of essential features required for activity. If several sulfonyl-tyrosine derivatives were known to be active against a specific target, a pharmacophore model could be generated highlighting the crucial roles of the aromatic ring, the carboxylic acid, and the sulfonyl group. This model would then serve as a template for designing new compounds or for searching databases for molecules with similar features. nih.gov

In Silico Screening and Virtual Library Design for Analog Exploration

In silico screening, or virtual screening, is a cost-effective method to evaluate large libraries of chemical compounds on a computer to identify those most likely to bind to a drug target. creative-enzymes.commdpi.com This process can be used to explore analogs of this compound.

Virtual Library Design: The process begins with the design of a virtual library. Starting with a core scaffold, such as D-tyrosine, various functional groups can be computationally attached to create a large, diverse set of virtual compounds. acs.org For example, a library could be generated by varying the alkyl chain on the sulfonyl group (e.g., methyl, ethyl, propyl, butyl) or by substituting other positions on the tyrosine ring. The creation of 55 tyrosine derivatives for evaluation as COX-2 inhibitors is an example of designing a focused virtual library. nih.gov Libraries of tyrosine-focused covalent inhibitors often include warheads like sulfonyl fluorides, which are known to react with tyrosine residues. lifechemicals.comnih.gov

Virtual Screening: Once the virtual library is designed, it is screened against a target protein structure using methods like molecular docking. nih.govresearchgate.net The compounds are ranked based on a scoring function, which estimates their binding affinity. researchgate.net The top-ranked compounds, or "hits," are then selected for further experimental testing. mdpi.com This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. creative-enzymes.commdpi.com

Table 2: Summary of Computational Design and Screening Workflow

| Step | Description | Example Application | Reference |

|---|---|---|---|

| 1. Scaffold Selection | Choosing a core molecular structure known for some activity. | Using the D-tyrosine scaffold. | nih.gov |

| 2. Virtual Library Design | Computationally creating a large set of analogs by adding various substituents. | Generating a library of 55 tyrosine derivatives with different R-groups. | nih.gov |

| 3. Virtual Screening | Docking the virtual library against a target protein (e.g., COX-2) to predict binding. | Screening the library to identify compounds with high predicted affinity for COX-2. | nih.govmdpi.com |

| 4. Hit Selection & Prioritization | Ranking compounds by docking score and selecting the most promising candidates. | Selecting the top 35 molecules for further analysis based on docking energy. | nih.gov |

| 5. Experimental Validation | Synthesizing and testing the selected hits in biological assays. | Performing in vitro enzyme inhibition assays on the prioritized compounds. | mdpi.compnas.org |

Analytical and Characterization Methodologies in Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the purification and analysis of amino acid derivatives. However, specific protocols for (Butylsulfonyl)-D-tyrosine are not described in the reviewed literature.

High-Performance Liquid Chromatography (HPLC) for Research Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying compounds like amino acid derivatives. helixchrom.comnih.gov For tyrosine and related molecules, reversed-phase and hydrophilic interaction chromatography (HILIC) are common approaches. helixchrom.comnih.gov The separation is typically achieved by using a suitable stationary phase, such as a C18 column, and an optimized mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile. nih.gov Detection is commonly performed using UV absorbance. researchgate.net

However, no specific HPLC methods, including details on columns, mobile phases, retention times, or validation data for the analysis of this compound, have been reported in the available scientific literature.

Chiral Chromatography for Enantiomeric Purity Assessment

The enantiomeric purity of chiral compounds is a critical quality attribute. Chiral chromatography is the definitive method for separating enantiomers, such as D- and L-tyrosine. researchgate.netsigmaaldrich.com This is often accomplished using chiral stationary phases (CSPs) that can differentiate between the two mirror-image forms of a molecule. nih.gov For underivatized amino acids, crown ether-based or macrocyclic antibiotic-based CSPs are frequently employed. researchgate.netsigmaaldrich.com

While methods for the chiral separation of D- and L-tyrosine are documented researchgate.net, no studies describing the chiral separation of this compound from its L-enantiomer have been found. Consequently, there are no available data on the enantiomeric purity assessment of this specific compound.

Mass Spectrometry for Molecular Identification and Structural Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of chemical compounds. echemi.com It is routinely used to characterize amino acid derivatives. nih.govnih.gov

No mass spectrometry data, including mass spectra or fragmentation patterns, for this compound have been published. While the expected mass could be calculated from its chemical formula, experimental data for confirmation is absent from the literature.

Tandem Mass Spectrometry (MS/MS) for Derivative Analysis

Tandem mass spectrometry (MS/MS) provides more detailed structural information by fragmenting a selected ion and analyzing the resulting product ions. This technique is invaluable for identifying and characterizing derivatives of amino acids. nih.govnih.gov

There are no published studies that have employed tandem mass spectrometry to analyze this compound or its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural characterization of organic molecules, providing detailed information about the carbon-hydrogen framework. nih.goved.ac.uk Both ¹H and ¹³C NMR spectra are standard for confirming the structure of novel compounds. nih.govchemicalbook.com

No ¹H or ¹³C NMR spectra for this compound have been reported. While spectra for D-tyrosine and other derivatives are available chemicalbook.comhmdb.ca, these cannot be extrapolated to the specific butylsulfonyl derivative.

Spectroscopic Methods for Interaction Analysis

Various spectroscopic techniques, such as fluorescence spectroscopy, are used to study the interactions of molecules with other substances, like proteins. mdpi.comnih.govresearchgate.net These methods can provide insights into binding affinities and the local environment of the molecule. researchgate.netnih.gov

No research has been published on the use of spectroscopic methods to analyze the interactions of this compound with any biological or chemical entity.

Future Research Directions and Applications in Chemical Biology

Development of Advanced Synthetic Strategies for Complex Derivatives

The synthesis of (Butylsulfonyl)-D-tyrosine itself can be accomplished through a straightforward sulfonylation of the amino group of D-tyrosine with butylsulfonyl chloride under basic conditions, analogous to the synthesis of its L-counterpart. However, to fully explore its potential, the development of more complex derivatives is crucial. Future research in this area will likely focus on the following advanced synthetic strategies:

Solid-Phase Peptide Synthesis (SPPS): Incorporation of this compound into peptide sequences can be achieved using solid-phase peptide synthesis. This technique allows for the rapid and efficient assembly of peptide chains, enabling the creation of novel peptidomimetics with potentially enhanced stability and cell permeability.

Late-Stage Functionalization: Developing methods for the selective modification of the this compound scaffold at a late stage of the synthesis is a key area of interest. This would allow for the rapid generation of a diverse library of analogs with varied properties, facilitating structure-activity relationship (SAR) studies.

Orthogonal Protection Strategies: The use of orthogonal protecting groups on the functional moieties of this compound (the carboxylic acid, the sulfonyl group, and the phenolic hydroxyl group) will be essential for the regioselective introduction of different substituents. This will enable the synthesis of highly complex and multifunctional derivatives.

Biocatalysis: The use of enzymes to catalyze specific transformations on the this compound core could offer a green and highly selective alternative to traditional chemical methods. Lipases, for instance, could be employed for the stereoselective esterification or amidation of the carboxylic acid group.

| Synthetic Strategy | Description | Potential Application for this compound |

| Solid-Phase Peptide Synthesis (SPPS) | A method in which a peptide chain is assembled while one end is attached to a solid support. | Creation of novel peptides and peptidomimetics containing the this compound residue. |

| Late-Stage Functionalization | Chemical modification of a complex molecule at a late step in its synthesis. | Rapid generation of a library of diverse this compound analogs for SAR studies. |

| Orthogonal Protection Strategies | The use of multiple protecting groups that can be removed under different reaction conditions. | Regioselective modification of different functional groups on the this compound scaffold. |

| Biocatalysis | The use of natural catalysts, such as enzymes, to perform chemical transformations. | Green and stereoselective synthesis of this compound derivatives. |

Exploration of Novel Biological Targets and Pathways

A key aspect of future research on this compound will be the identification of its biological targets and the pathways it modulates. While the parent amino acid, tyrosine, is a precursor to neurotransmitters and hormones drugbank.com, the introduction of the butylsulfonyl group can significantly alter its biological activity. The D-configuration may also confer resistance to proteases and allow interaction with specific targets. Advanced techniques for target identification include:

Chemical Proteomics: This approach utilizes chemical probes to identify the protein targets of a small molecule. For this compound, this could involve synthesizing a derivative with a reactive group that can covalently bind to its target protein(s), which can then be identified by mass spectrometry.

Phenotypic Screening: High-throughput screening of this compound and its derivatives in various cell-based assays can reveal novel cellular phenotypes. Subsequent target deconvolution can then be performed to identify the molecular basis of the observed phenotype.

Yeast Three-Hybrid System: This genetic method can be used to identify protein targets of a small molecule by screening a library of proteins for their ability to interact with the compound.

Integration of Multi-Omics Data in Mechanism Elucidation

To gain a comprehensive understanding of the mechanism of action of this compound, the integration of data from multiple "omics" platforms will be invaluable. nih.govnih.govmedrxiv.orgresearchgate.net This systems biology approach can provide a holistic view of the cellular response to the compound.

Genomics: Identifying genetic variations that influence the sensitivity of cells to this compound can provide clues about its mechanism of action.

Transcriptomics: Analyzing changes in gene expression profiles (mRNA levels) in response to treatment with this compound can reveal the signaling pathways and cellular processes that are affected.

Proteomics: Quantifying changes in protein abundance and post-translational modifications can provide direct insights into the downstream effects of target engagement by this compound.

Metabolomics: Studying the alterations in the cellular metabolome can reveal the impact of the compound on metabolic pathways.

By integrating these datasets, researchers can construct detailed models of the mechanism of action of this compound and its derivatives.

Advanced Computational Methodologies for Predictive Modeling

Computational modeling and simulation play an increasingly important role in modern drug discovery and chemical biology. nih.gov For this compound, these methods can be used to:

Predict Binding to Potential Targets: Molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives to the active sites of known or putative protein targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, revealing key interactions and conformational changes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building mathematical models that correlate the chemical structure of a series of this compound derivatives with their biological activity, QSAR can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent analogs.

| Computational Method | Description | Application to this compound |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Predicting the binding of this compound to potential protein targets. |

| Molecular Dynamics (MD) Simulations | A computer simulation method for analyzing the physical movements of atoms and molecules. | Studying the dynamic interactions between this compound and its target. |

| Quantitative Structure-Activity Relationship (QSAR) | A computational modeling method for revealing the relationship between chemical structures and biological activities. | Predicting the biological activity of novel this compound derivatives. |

Design and Synthesis of Next-Generation this compound Derivatives for Biological Probes

The development of chemical probes based on the this compound scaffold will be instrumental in dissecting its biological function. beilstein-journals.org These probes are designed to retain the biological activity of the parent compound while incorporating a reporter tag for visualization or a reactive group for target identification.

Fluorescent Probes: Attaching a fluorescent dye to this compound would allow for the visualization of its subcellular localization and trafficking in living cells using fluorescence microscopy.

Biotinylated Probes: Conjugating biotin (B1667282) to this compound would enable the affinity-based purification of its binding partners using streptavidin-coated beads.

Photo-affinity Probes: Incorporating a photo-activatable cross-linking group would allow for the covalent labeling of target proteins upon irradiation with UV light, facilitating their identification.

The synthesis of these probes will require careful chemical design to ensure that the appended tag does not interfere with the biological activity of the core this compound molecule.

Q & A

Q. What are the established synthetic routes for (butylsulfonyl)-D-tyrosine, and how are critical intermediates characterized?

The synthesis of this compound typically involves protecting the amino group of D-tyrosine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine . The butylsulfonyl moiety is introduced via sulfonation reactions, requiring precise stoichiometric control to avoid over-sulfonation. Characterization relies on NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry (e.g., m/z 180.07 for D-tyrosine derivatives) .

Q. How does the chirality of D-tyrosine derivatives influence their biochemical interactions compared to L-tyrosine analogs?

D-tyrosine derivatives exhibit distinct stereospecific interactions, such as resistance to enzymatic degradation by proteases, which is critical for studying peptide stability. For example, D-tyrosine-based inhibitors in biochemical assays show reduced hydrolysis rates compared to L-forms, as demonstrated in deacylation experiments using PfDTD enzyme . Chirality also affects crystallization kinetics; D-tyrosine crystallizes faster under specific environmental conditions due to diastereomeric interactions with airborne chiral agents (e.g., fungal spores) .

Q. What experimental protocols are recommended for assessing the purity and stability of this compound in aqueous solutions?

Purity should be validated via reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Stability studies require monitoring degradation products under varying pH (2–12) and temperature (4–37°C) conditions using UV-Vis spectroscopy (λ = 280 nm for tyrosine derivatives). For long-term storage, lyophilization and storage at -20°C in inert atmospheres are advised .

Advanced Research Questions

Q. How can contradictory data on the solubility and crystallization kinetics of D-tyrosine derivatives be resolved in experimental design?

Discrepancies in solubility (e.g., D-tyrosine vs. L-tyrosine) may arise from environmental chiral contaminants (e.g., fungal spores) or parity violation energy differences (PVED). To mitigate this, conduct crystallization assays in controlled, sterile environments and use chiral HPLC to confirm enantiomeric excess in precipitates . Statistical tools like ANOVA (p < 0.05) and post-hoc tests (Tukey’s HSD) are critical for analyzing batch-to-batch variability .

Q. What methodologies optimize the use of this compound in biofilm inhibition studies, particularly against polymicrobial communities?

Biofilm inhibition efficacy depends on concentration gradients and bacterial type. For Pseudomonas aeruginosa, non-monotonic effects are observed: 2–5 mM D-tyrosine reduces biofilm biomass by 40–60%, while higher concentrations (>10 mM) may promote resistance . Use confocal microscopy with LIVE/DEAD staining to quantify viability and microfluidic flow chambers to simulate in vivo conditions . Synergistic combinations with antibiotics (e.g., ciprofloxacin) require checkerboard assays and fractional inhibitory concentration (FIC) indices .

Q. How does the incorporation of this compound into dynamic fiber membranes enhance anti-biofouling performance in water treatment systems?

Halloysite nanotubes (HNTs) functionalized with this compound enable pH-responsive release (optimal at pH 2–7) within polyvinylidene fluoride/polyacrylic acid (PVDF/PAA) membranes. Electrospinning parameters (voltage: 15–20 kV, flow rate: 0.5 mL/h) ensure uniform fiber morphology. In situ reloading of D-tyrosine during chemical cleaning cycles (pH 2) sustains biofilm inhibition for >30 days, as validated by impedance spectroscopy (polarization resistance increase ≥50%) .

Q. What statistical frameworks are essential for analyzing tissue-specific metabolism of D-tyrosine derivatives in in vivo models?

In rodent studies, brain-to-plasma concentration ratios of D-tyrosine require compartmental pharmacokinetic modeling (e.g., two-compartment model with first-order absorption). Use LC-MS/MS for quantification and ANOVA to assess interspecies differences (e.g., Phodopus sungorus vs. P. roborovskii). Tissue-specific metabolism may involve decarboxylase activity, necessitating enzyme inhibition assays with NSD-1015 .

Contradiction and Reproducibility Challenges

Q. Why do some studies report conflicting results on the correlation between D-tyrosine concentration and biofilm dispersal efficiency?

Non-monotonic dose-response relationships are common due to bacterial quorum-sensing adaptations. For example, Staphylococcus aureus exhibits increased dispersal at 5 mM D-tyrosine but upregulates efflux pumps at 10 mM. Experimental variables like nutrient availability (TSB vs. minimal media) and shear stress in flow systems must be standardized .

Q. How can researchers address reproducibility issues in synthesizing this compound with high enantiomeric purity?

Reproducibility hinges on chiral auxiliary selection (e.g., Boc vs. Fmoc protection) and reaction monitoring via circular dichroism (CD). Impurity profiles should be cross-validated using orthogonal methods (e.g., NMR coupling constants for diastereomers, X-ray crystallography for absolute configuration) .

Methodological Resources

- Synthesis & Characterization : Follow Beilstein Journal protocols for supplementary data submission, including raw NMR spectra and HPLC chromatograms .

- Biofilm Assays : Refer to Yu et al. (2016) for stage-specific biofilm inhibition protocols .

- Statistical Analysis : Use GraphPad InStat for ANOVA and survival analysis (e.g., zebrafish models in antibiotic synergy studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.